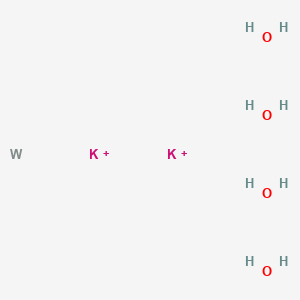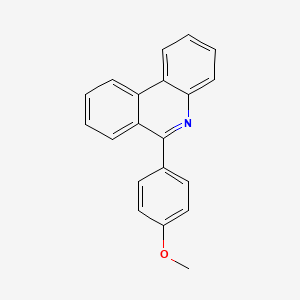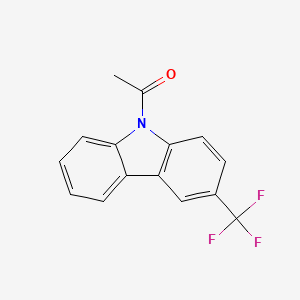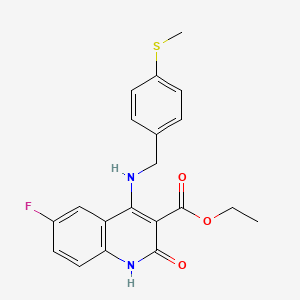
Dipotassium;tungsten;tetrahydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipotassium tungsten tetrahydrate is a chemical compound with the formula K2[WO4]·4H2O. It is a hydrated salt of tungsten and potassium, and it is known for its unique properties and applications in various fields such as chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Dipotassium tungsten tetrahydrate can be synthesized through the reaction of potassium hydroxide (KOH) with tungsten trioxide (WO3) in the presence of water. The reaction typically occurs under controlled conditions to ensure the formation of the tetrahydrate form. The general reaction is as follows:
WO3+2KOH+4H2O→K2[WO4]⋅4H2O
Industrial Production Methods
In industrial settings, the production of dipotassium tungsten tetrahydrate involves the use of high-purity raw materials and precise control of reaction conditions. The process may include steps such as dissolution, crystallization, and purification to obtain the desired product with high purity and yield.
化学反応の分析
Types of Reactions
Dipotassium tungsten tetrahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation states of tungsten.
Reduction: It can be reduced to lower oxidation states or elemental tungsten.
Substitution: It can participate in substitution reactions where ligands around the tungsten center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with dipotassium tungsten tetrahydrate include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products.
Major Products Formed
The major products formed from reactions involving dipotassium tungsten tetrahydrate depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield tungsten(VI) compounds, while reduction reactions may produce tungsten(IV) or elemental tungsten.
科学的研究の応用
Dipotassium tungsten tetrahydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various tungsten compounds and catalysts.
Medicine: Research is ongoing to explore its potential use in medical applications, such as imaging and therapeutic agents.
Industry: It is used in the production of tungsten-based materials and coatings, which have applications in electronics, aerospace, and other industries.
作用機序
The mechanism of action of dipotassium tungsten tetrahydrate involves its interaction with molecular targets and pathways in various systems. In chemical reactions, it acts as a source of tungsten ions, which can participate in redox reactions and catalysis. In biological systems, its interactions with proteins and other biomolecules are of particular interest, as they may lead to new insights into its potential therapeutic applications.
類似化合物との比較
Similar Compounds
Similar compounds to dipotassium tungsten tetrahydrate include:
- Sodium tungstate (Na2WO4)
- Ammonium tungstate ((NH4)2WO4)
- Lithium tungstate (Li2WO4)
Comparison
Compared to these similar compounds, dipotassium tungsten tetrahydrate is unique due to its specific hydration state and the presence of potassium ions. This can influence its solubility, reactivity, and interactions in various applications. For example, potassium ions may provide specific benefits in biological systems compared to sodium or ammonium ions.
Conclusion
Dipotassium tungsten tetrahydrate is a versatile compound with significant potential in various fields of research and industry. Its unique properties and reactivity make it a valuable material for the synthesis of tungsten-based compounds, catalysts, and materials. Ongoing research continues to explore its applications and mechanisms of action, highlighting its importance in advancing scientific knowledge and technological innovation.
特性
分子式 |
H8K2O4W+2 |
|---|---|
分子量 |
334.10 g/mol |
IUPAC名 |
dipotassium;tungsten;tetrahydrate |
InChI |
InChI=1S/2K.4H2O.W/h;;4*1H2;/q2*+1;;;;; |
InChIキー |
GWRWPSRHERVPCR-UHFFFAOYSA-N |
正規SMILES |
O.O.O.O.[K+].[K+].[W] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(m-Tolylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B14115947.png)
![methyl 2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14115950.png)

![N,N-Bis(1-methylethyl)[1,1-biphenyl]-3-carboxamide](/img/structure/B14115970.png)
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/structure/B14115971.png)
![ethyl N-[(2,6-dichlorophenyl)carbamothioyl]carbamate](/img/structure/B14115978.png)
![3-(Dimethylamino)-2-pyridin-4-yl-1-[4-(quinolin-2-ylmethoxy)phenyl]prop-2-en-1-one](/img/structure/B14115984.png)
![Bicyclo[6.1.0]non-4-ene-9-carboxylic acid, methyl ester, (1a,8a,9b)-](/img/structure/B14115994.png)



![9-(4-butoxyphenyl)-2-phenethylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B14116010.png)
